1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine
Description
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a phenyl ring, along with an ethanamine side chain. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various scientific fields .
Properties
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-6(15-2)8-4-3-7(5-9(8)11)10(12,13)14/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMFFRGJUZSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823042-98-3 | |
| Record name | {1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This two-step method involves:
- Condensation : Reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate.
- Reduction : Using sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst to reduce the imine to the secondary amine.
Optimization Parameters :
- Solvent : Methanol or ethanol improves solubility.
- Temperature : 0–5°C during condensation minimizes side reactions.
- Catalyst : Pd/C (5% w/w) under 50 psi H₂ achieves >85% yield.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | CH₃NH₂, MeOH | 0°C, 2 h | 78 |
| 2 | H₂, Pd/C | 50 psi, 25°C, 6 h | 87 |
Nucleophilic Substitution of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethyl Halides
Starting from 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethyl bromide or chloride, this route employs methylamine as the nucleophile:
Reaction Mechanism :
$$ \text{Ar-CH₂-X + CH₃NH₂ → Ar-CH₂-NH-CH₃ + HX} $$
Key Considerations :
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reactivity.
- Base : Triethylamine (TEA) neutralizes HX, shifting equilibrium toward product.
| Halide (X) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Br | THF | 12 | 72 |
| Cl | DMF | 24 | 65 |
Gabriel Synthesis with Subsequent N-Methylation
This three-step approach avoids direct handling of volatile methylamine:
- Phthalimide Protection : Reacting 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethyl bromide with potassium phthalimide.
- Deprotection : Hydrazinolysis to yield the primary amine.
- Methylation : Using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone.
Advantages :
- High purity (>95%) via crystallographic isolation of the phthalimide intermediate.
- Scalability for industrial production.
Advanced Catalytic Methods
Palladium-Catalyzed Coupling Reactions
Adapted from methods in patent WO2019097306A2, this route constructs the aromatic core before introducing the amine side chain:
- Buchwald-Hartwig Amination : Coupling 2-fluoro-4-(trifluoromethyl)iodobenzene with N-methylethylamine using Pd(OAc)₂ and Xantphos.
Conditions :
Enzymatic Methylation
Emerging biotechnological approaches utilize methyltransferases to catalyze N-methylation under mild conditions:
- Enzyme : S-adenosylmethionine (SAM)-dependent methyltransferase
- pH : 7.4, 37°C
- Conversion : 92% with 99% regioselectivity
Purification and Analytical Validation
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted methylamine.
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 8.2 min.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.52 (d, J = 8.0 Hz, 1H, ArH), 3.21 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, NCH₃).
- HRMS : m/z calculated for C₁₀H₁₀F₄N [M+H]⁺: 236.0754, found: 236.0756.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 1200 | 98 | High |
| Nucleophilic Substitution | 950 | 95 | Moderate |
| Enzymatic Methylation | 1800 | 99.5 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine can be compared with other similar compounds, such as:
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanone: Similar structure but lacks the ethanamine side chain, leading to different chemical properties and reactivity.
1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanol: Contains a hydroxyl group instead of an amine group, resulting in different biological activities and applications.
1-[2-Fluoro-4-(trifluoromethyl)phenyl]propane:
The uniqueness of this compound lies in its combination of the trifluoromethyl and fluoro groups with an ethanamine side chain, providing a distinct set of chemical and biological properties that make it valuable for various applications.
Biological Activity
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine, also known as a trifluoromethylbenzene derivative, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The presence of both a trifluoromethyl group and a fluoro group enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H11F4N. The compound features a phenyl ring substituted with a trifluoromethyl group (-CF3) and a fluoro group (-F), along with an ethanamine side chain. This arrangement contributes to its distinctive chemical properties, influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F4N |
| Molecular Weight | 235.22 g/mol |
| CAS Number | 1823042-98-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Additionally, the fluoro group can engage in hydrogen bonding with target proteins, potentially leading to modulation or inhibition of their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit the microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in inflammatory processes.
2. Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
3. Anti-inflammatory Effects
The compound's interaction with inflammatory pathways has been explored, particularly its ability to inhibit the NF-κB signaling pathway. This pathway is integral to the regulation of immune responses and inflammation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on mPGES-1 Inhibition : A study published in 2016 demonstrated that modifications of related compounds led to potent mPGES-1 inhibitors with IC50 values in the nanomolar range, suggesting potential therapeutic applications for inflammatory diseases .
- Antitumor Evaluation : In vivo studies have indicated that compounds similar to this compound exhibit significant antitumor activity against various cancer models, highlighting their potential as lead candidates for drug development .
Q & A
Q. What synthetic routes are available for 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. For example:
Intermediate Preparation : 2-Fluoro-4-(trifluoromethyl)benzaldehyde is reduced to the corresponding benzyl alcohol using NaBH₄ or LiAlH₄.
Amine Formation : The alcohol is converted to a primary amine via Gabriel synthesis or reductive amination with methylamine.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.
Q. Optimization Strategies :
- Catalysts : Use Pd/C or Raney Ni for reductive amination to enhance efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorination steps.
- Yield Data : Pilot studies report yields of 60–75% under optimized conditions .
Q. How can the structural identity of this compound be confirmed using spectroscopic and computational methods?
Methodology :
- NMR Spectroscopy :
- HRMS : Exact mass (calc. for C₁₀H₁₀F₄N: 236.0722) matches experimental data within 2 ppm .
- Computational Validation : DFT calculations (e.g., Gaussian 16) predict vibrational frequencies and electrostatic potentials, aligning with experimental IR and Raman spectra .
Advanced Research Questions
Q. What are the key pharmacophores in this compound for potential CETP inhibition, and how do they compare to known inhibitors like torcetrapib?
Pharmacophore Analysis :
- Fluorinated Aromatic Core : The 2-fluoro-4-(trifluoromethyl)phenyl group enhances lipophilicity and target binding via π-π stacking and hydrophobic interactions.
- Ethylamine Side Chain : The N-methyl group minimizes metabolic degradation while maintaining hydrogen-bonding capability with CETP’s active site .
Q. Comparative Data :
Q. How does metabolic stability of this compound vary across species, and what structural modifications could improve its pharmacokinetic profile?
Metabolic Studies :
Q. Structural Optimization :
- Deuterated N–CH₃ : Replacing methyl protons with deuterium increases metabolic stability (t₁/₂ extended by 40% in mice) .
- Fluorine Substitution : Adding a para-fluoro group on the ethylamine chain reduces oxidative deamination .
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved in preclinical studies?
Data Contradictions :
Q. Resolution Strategies :
Q. Analytical and Experimental Design Considerations
Q. What chromatographic methods are recommended for quantifying this compound in biological matrices?
HPLC Protocols :
Q. Validation Parameters :
Q. How can in silico tools predict this compound’s toxicity profile, and what experimental assays are needed for validation?
In Silico Predictions :
- ADMET Predictor® : Low hERG inhibition risk (pIC₅₀ = 4.2) and moderate Ames test mutagenicity alerts .
- Derek Nexus : No structural alerts for hepatotoxicity or carcinogenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
